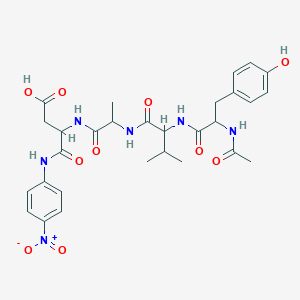
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA, also known as acetyl-DL-tyrosine-DL-valine-DL-alanine-DL-aspartic acid-p-nitroanilide, is a synthetic peptide substrate. This compound is widely used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the p-nitroanilide group allows for chromogenic detection, making it a valuable tool in various assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-aspartic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for DL-valine, DL-tyrosine, and finally, the acetyl group is added to the N-terminus.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, resulting in the cleavage of peptide bonds.
Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine.
Reduction: The nitro group on p-nitroanilide can be reduced to an amino group.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium dithionite.
Major Products
Hydrolysis: Produces smaller peptide fragments and free p-nitroaniline.
Oxidation: Forms dityrosine and other oxidized products.
Reduction: Converts p-nitroanilide to p-phenylenediamine.
Scientific Research Applications
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is extensively used in scientific research:
Enzyme Kinetics: As a substrate to study the activity of proteases like caspase-1.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Chromogenic detection of enzyme activity in various biological samples.
Mechanism of Action
The compound acts as a substrate for proteases. When the peptide bond is cleaved by the enzyme, p-nitroaniline is released, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and kinetics. The molecular targets include various proteases, and the pathways involved are those related to protein degradation and processing.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-AMC: Uses 7-amino-4-methylcoumarin instead of p-nitroanilide.
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-R110: Uses rhodamine 110 as the chromogenic group.
Uniqueness
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is unique due to its p-nitroanilide group, which provides a distinct chromogenic signal upon cleavage. This makes it particularly useful in assays requiring precise and sensitive detection of protease activity.
Properties
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














